Temozolomide Acid

Beschreibung

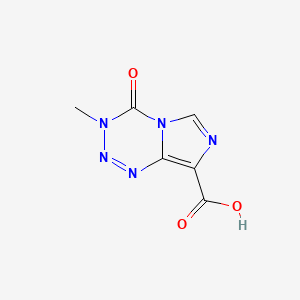

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O3/c1-10-6(14)11-2-7-3(5(12)13)4(11)8-9-10/h2H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTMIOYTNALQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N2C=NC(=C2N=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150614 | |

| Record name | Temozolomide acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113942-30-6 | |

| Record name | Temozolomide acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113942306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Temozolomide acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-4-Oxoimidazo[5,1-d][1,2,3,5]Tetrazine-8-Carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEMOZOLOMIDE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M35A7FW55W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action of Temozolomide Acid

DNA Alkylation and Adduct Formation

The methyldiazonium ion, derived from MTIC, is a potent electrophile that reacts with nucleophilic sites on DNA, particularly the purine (B94841) bases, guanine (B1146940) and adenine (B156593) jkchemical.com. This methylation results in the formation of several distinct DNA adducts, with varying frequencies and biological consequences nih.govresearchgate.netnih.gov.

| DNA Adduct | Alkylation Position | Approximate Frequency of Formation | Primary Repair Pathway |

|---|---|---|---|

| O6-Methylguanine (O6-MeG) | O6 position of guanine | 5-9% researchgate.net | O6-methylguanine-DNA methyltransferase (MGMT), Mismatch Repair (MMR) researchgate.net |

| N7-Methylguanine (N7-MeG) | N7 position of guanine | 70-80% jkchemical.comresearchgate.netnih.gov | Base Excision Repair (BER) nih.govjkchemical.comresearchgate.netnih.gov |

| N3-Methyladenine (N3-MeA) | N3 position of adenine | 9-20% jkchemical.comresearchgate.netnih.gov | Base Excision Repair (BER) nih.govjkchemical.comresearchgate.netnih.gov |

Methylation at the O6 position of guanine is considered the most critical lesion for Temozolomide's cytotoxic action researchgate.net. This is because O6-MeG is a miscoding lesion; during DNA replication, O6-MeG preferentially mispairs with thymine (B56734) instead of cytosine researchgate.net. This incorrect base pairing is a key trigger for the subsequent cellular responses that lead to cell death researchgate.net. The formation of O6-MeG can be directly repaired by the enzyme O6-methylguanine-DNA methyltransferase (MGMT), which removes the methyl group from the O6 position of guanine, thereby preventing the cytotoxic effects idrblab.netresearchgate.net. However, in many tumors, the MGMT gene promoter is epigenetically silenced, leading to low or absent MGMT expression and increased sensitivity to Temozolomide (B1682018) idrblab.netjkchemical.com.

N7-Methylguanine is the most abundant DNA adduct formed by Temozolomide, accounting for approximately 70-80% of total methylations jkchemical.comresearchgate.netnih.gov. While N7-MeG is a major product of DNA alkylation, it is generally considered less cytotoxic than O6-MeG jkchemical.com. These lesions are primarily recognized and repaired by the Base Excision Repair (BER) pathway nih.govjkchemical.comresearchgate.netnih.gov. The BER pathway is initiated when a modified base like N7-MeG is recognized and excised by a DNA glycosylase, leading to an abasic site that is subsequently processed and repaired nih.govnih.gov.

N3-Methyladenine is another significant DNA adduct formed by Temozolomide, typically representing 9-20% of the total alkylations jkchemical.comresearchgate.netnih.gov. Similar to N7-MeG, N3-MeA lesions are efficiently repaired by the Base Excision Repair (BER) pathway nih.govjkchemical.comresearchgate.netnih.gov. While N3-MeA itself does not directly cause mispairing, its presence can block DNA polymerization and, if unrepaired, can lead to the formation of abasic sites and single-strand breaks, contributing to cytotoxicity nih.govnih.gov.

N7-Methylguanine (N7-MeG) Alkylation

Subsequent Cellular Responses to DNA Damage

The DNA damage induced by Temozolomide, particularly the formation of O6-MeG adducts, triggers a series of cellular responses aimed at repairing the damage or initiating cell death pathways.

The O6-MeG lesion, when encountered during DNA replication, leads to the incorporation of thymine opposite the O6-MeG instead of cytosine researchgate.net. This G:T mismatch is recognized by the DNA Mismatch Repair (MMR) system researchgate.net. However, since the MMR system removes the incorrectly incorporated thymine but does not remove the O6-MeG itself, a futile cycle of repair synthesis is initiated. This continuous, unsuccessful attempt at repair results in persistent DNA strand breaks, particularly double-strand breaks, which are highly cytotoxic. The accumulation of these unrepaired DNA double-strand breaks ultimately signals for the induction of apoptosis, or programmed cell death researchgate.net. This MMR-dependent pathway is a primary mechanism by which Temozolomide exerts its therapeutic effect.

In response to the DNA damage induced by Temozolomide, cells activate DNA damage checkpoints, leading to cell cycle arrest nih.gov. A prominent response is the arrest of cells in the G2/M phase of the cell cycle nih.gov. This G2/M arrest is mediated by the activation of the ATR/CHK1 axis of the DNA damage response pathway, which leads to the degradation of CDC25c, thereby inactivating the CDK1/cyclin B complex essential for G2-M transition. This cell cycle arrest provides time for the cell to attempt DNA repair. However, if the DNA damage is too extensive or irreparable, this arrest can lead to other cellular outcomes such as senescence or apoptosis. The integrity of the G2/M cell cycle checkpoint is crucial for the cytotoxicity of Temozolomide in glioma cells.

Mechanisms of Temozolomide Acid Resistance

DNA Repair Pathway Hyperactivation

The hyperactivation of intrinsic DNA repair pathways is a predominant mechanism of Temozolomide (B1682018) resistance fishersci.com. These pathways efficiently remove or bypass the DNA adducts induced by the drug, thereby preventing the accumulation of DNA damage that would otherwise lead to cell cycle arrest and apoptosis.

O6-Methylguanine-DNA Methyltransferase (MGMT)

O6-Methylguanine-DNA Methyltransferase (MGMT) is a crucial DNA repair enzyme that plays a central role in intrinsic and acquired Temozolomide resistance. MGMT directly removes the methyl group from the O6 position of guanine (B1146940), restoring the DNA to its original state in a single-step, irreversible reaction nih.govnih.govguidetopharmacology.orguni.lunih.govnih.gov. This "suicide" repair mechanism prevents the formation of O6-MeG:thymine (B56734) (T) mispairs, which are the primary cytotoxic lesions that trigger a futile cycle of mismatch repair (MMR) and subsequent cell death in the absence of MGMT activity uni.lunih.govuni.lu.

High levels of MGMT protein expression in tumor cells are strongly correlated with resistance to Temozolomide nih.govnih.govuni.lunih.govwikipedia.orgcenmed.com. When MGMT is highly expressed, it efficiently repairs the O6-MeG adducts before they can trigger the cytotoxic cascade, thus rendering the tumor cells resistant to TMZ's effects nih.govwikipedia.org. Conversely, tumor cells with low or absent MGMT activity are significantly more sensitive to TMZ nih.gov.

Research findings have demonstrated a direct correlation between MGMT expression and the half-maximal inhibitory concentration (IC50) of TMZ. For instance, cell lines with low basal MGMT expression, such as A172 and LN229, exhibit low TMZ IC50 values (e.g., 14.1 ± 1.1 μM for A172 and 14.5 ± 1.1 μM for LN229). In contrast, cell lines with high MGMT expression, like T98G and U-138MG, show significantly higher TMZ IC50 values (e.g., >350 μM) nih.gov. Furthermore, some studies indicate that TMZ treatment itself can induce robust and prolonged MGMT expression in resistant glioblastoma xenograft lines, contributing to acquired resistance nih.gov.

Table 1: Correlation between MGMT Expression and Temozolomide IC50 in Glioblastoma Cell Lines nih.gov

| Cell Line | Basal MGMT Expression | Basal TMZ IC50 (μM) | TMZ IC50 after Treatment Cycles (μM) |

| A172 | Low | 14.1 ± 1.1 | Not applicable |

| LN229 | Low | 14.5 ± 1.1 | 109.4 ± 1.9 (1st cycle), 547.4 ± 2.6 (2nd cycle) |

| U87 | Low | < 10 | Not applicable |

| U87R | High (resistant U87) | > 400 | Not applicable |

| T98G | High | > 350 | Not applicable |

| U-138MG | High | > 350 | Not applicable |

The expression of the MGMT gene is largely regulated by the methylation status of its promoter region nih.govnih.govnih.gov. Methylation of CpG islands within the MGMT promoter leads to transcriptional silencing of the gene, resulting in suppressed MGMT protein expression nih.gov.

MGMT Promoter Hypomethylation (MGMT-UM): Conversely, an unmethylated MGMT promoter allows for high MGMT protein expression, leading to TMZ resistance and shorter survival times nih.gov. Two non-methylated glioblastoma xenograft lines, GBM43 and GBM44, exhibited resistance to TMZ, with a 25-day prolongation and a 6-day reduction in median survival, respectively, compared to sensitive lines nih.gov.

Table 2: Impact of MGMT Promoter Methylation on Temozolomide Response and Survival in Glioblastoma nih.gov

| MGMT Promoter Status | MGMT Protein Expression | Temozolomide Sensitivity | Median Survival (GBM Patients) | Median Survival (GBM Xenografts) |

| Hypermethylated (MGMT-M) | Low/Suppressed | Sensitive | 21.2 months | 51-day prolongation nih.gov |

| Hypomethylated (MGMT-UM) | High/Expressed | Resistant | 14.0 months | 25-day prolongation to 6-day reduction nih.gov |

Despite the strong correlation, it is important to note that MGMT promoter methylation status is not always a perfectly accurate predictor of TMZ responsiveness, suggesting the involvement of other resistance mechanisms nih.govnih.gov.

MGMT Expression Levels and Correlation with Resistance

DNA Mismatch Repair (MMR) System Deficiency/Mutation

The DNA Mismatch Repair (MMR) system plays a critical role in mediating Temozolomide's cytotoxicity, particularly in cells with low MGMT activity. TMZ-induced O6-MeG lesions, if not repaired by MGMT, mispair with thymine during DNA replication. The MMR system recognizes these O6-MeG:T mispairs, initiating a "futile cycle" of repair attempts that ultimately lead to the accumulation of DNA double-strand breaks and subsequent cell death (apoptosis) citeab.comwikipedia.orguni.luuni.lucenmed.com.

Therefore, a functional MMR system is essential for Temozolomide's cytotoxic effect. Deficiency or mutation in MMR genes (such as MSH2, MSH6, MLH1, and PMS2) is a frequent mechanism of acquired resistance to TMZ, especially observed in recurrent gliomas that have been previously treated with the drug citeab.comwikipedia.orguni.lunih.govcenmed.com. Inactivating mutations in MMR genes can lead to tolerance to TMZ regardless of MGMT activity. This deficiency can result in a hypermutator phenotype and microsatellite instability citeab.com.

Table 3: Impact of MMR Status on Temozolomide Response citeab.comwikipedia.orgcenmed.com

| MMR System Status | Effect on Temozolomide Cytotoxicity | Associated Resistance Mechanism | Clinical Observation |

| Intact/Proficient | Essential for cytotoxicity, leads to cell death via futile repair cycles citeab.comwikipedia.orguni.luuni.lucenmed.com | N/A (sensitizing factor) | Generally associated with better response in MGMT-low tumors |

| Deficient/Mutated | Leads to resistance, prevents futile repair cycles and cell death citeab.comwikipedia.orguni.lunih.govcenmed.com | Acquired resistance, hypermutation, microsatellite instability citeab.comwikipedia.org | Frequent in recurrent gliomas after TMZ treatment citeab.comwikipedia.org |

Base Excision Repair (BER) Pathway Involvement

The Base Excision Repair (BER) pathway is another crucial DNA repair mechanism involved in Temozolomide resistance. While MGMT primarily handles O6-MeG lesions, the BER pathway is responsible for repairing the majority of other TMZ-induced DNA adducts, specifically N7-methylguanine (N7-MeG) and N3-methyladenine (N3-MeA) citeab.comwikipedia.orguni.luwikipedia.orgciteab.com. These N-methylated bases constitute over 80% of the DNA lesions induced by TMZ wikipedia.orgwikipedia.orgciteab.com. Robust and efficient BER activity can contribute to cellular tolerance and resistance to TMZ by rapidly removing these lesions, preventing their accumulation and subsequent cytotoxic effects wikipedia.orgwikipedia.orgciteab.com. Inhibition of the BER pathway has been shown to enhance the cellular response to TMZ.

Poly(ADP-ribose) Polymerase-1 (PARP-1) is a key nuclear enzyme that plays a significant role in the initiation of the BER pathway citeab.comwikipedia.orgwikipedia.org. Upon sensing DNA damage, such as single-strand breaks (SSBs), PARP-1 becomes activated and synthesizes poly(ADP-ribose) (PAR) chains (a process known as PARylation) on itself and other target proteins. This PARylation facilitates the recruitment of other BER components, including XRCC1, DNA polymerase-beta (pol-β), and DNA ligase, to the site of damage, thus promoting efficient DNA repair wikipedia.org.

Hyperactivation of PARP-1, particularly when BER is inhibited, can lead to energy depletion-mediated cell death. PARP inhibitors (PARPi) have emerged as a strategy to overcome TMZ resistance. These inhibitors potentiate TMZ cytotoxicity by interfering with DNA repair processes. Specifically, PARP inhibitors can re-sensitize MMR-deficient glioblastoma cells to TMZ, even though MMR deficiency typically confers resistance uni.lu. This potentiation can occur through the inhibition of BER, leading to the accumulation of unrepaired DNA lesions. Interestingly, some studies suggest that PARP inhibitor-mediated restoration of TMZ sensitivity can be independent of BER blockage, indicating more complex interactions. PARP-1 has also been shown to physically interact with and PARylate MGMT, influencing its activity in repairing O6-MeG adducts.

Table 4: Role of PARP-1 Activity in Temozolomide Resistance and Sensitization uni.lu

| Mechanism | Effect on Temozolomide Resistance | Key Findings/Implications |

| High PARP-1 Activity (within BER) | Contributes to resistance by efficient repair of N7-MeG and N3-MeA adducts citeab.comwikipedia.orgwikipedia.org | Promotes rapid DNA repair, preventing accumulation of cytotoxic lesions wikipedia.org |

| PARP Inhibition (PARPi) | Overcomes resistance, sensitizes cells to TMZ uni.lu | Restores TMZ sensitivity in MMR-deficient cells uni.lu; can be independent of BER blockage; may involve PARylation of MGMT |

Preclinical and Clinical Research on Temozolomide Acid

Preclinical Models of Temozolomide (B1682018) Acid Activity and Resistance

Preclinical studies are fundamental for understanding the cellular and molecular mechanisms of Temozolomide activity and for identifying factors contributing to drug resistance. These investigations employ both in vitro and in vivo models, complemented by pharmacokinetic analyses.

In vitro studies using two-dimensional (2D) and three-dimensional (3D) cellular assays have been instrumental in elucidating the direct cytotoxic effects of Temozolomide and the mechanisms of resistance. Temozolomide introduces methyl groups into DNA, with the O6 position of guanine (B1146940) being the most toxic lesion, leading to O6-methylguanine (O6-MeG) virtualtrials.orgportlandpress.com. This lesion mispairs with thymine (B56734) during DNA replication, triggering a futile cycle of mismatch repair (MMR) that ultimately results in DNA strand breaks, G2/M cell cycle arrest, and apoptosis virtualtrials.orgingentaconnect.comfrontiersin.orgplos.org.

Cell lines such as U87MG, U118MG, U138MG, and GL261 have demonstrated varied responses to Temozolomide, exhibiting sensitivity, acquired resistance, and purely resistant phenotypes, mirroring observations in patients mdpi.com. Resistance to Temozolomide is often linked to the O6-methylguanine-DNA methyltransferase (MGMT) enzyme, which directly removes the methyl group from the O6 position of guanine, thereby counteracting TMZ-induced DNA damage wikipedia.orgingentaconnect.comfrontiersin.orgplos.orgnih.govnih.gov. Higher MGMT activity in tumor cells correlates with increased resistance to TMZ's cytotoxic effects nih.gov.

Beyond MGMT, deficiencies in the DNA mismatch repair (MMR) system also contribute significantly to Temozolomide resistance mdpi.comingentaconnect.comfrontiersin.orgplos.orgnih.govnih.govoup.com. If the MMR complex is mutated or inactivated, the O6-MeG/thymine mispairs may not be recognized, allowing continuous DNA replication and leading to TMZ resistance ingentaconnect.comnih.gov. Studies have linked TMZ resistance with MMR deficiency in cell lines, including those with MGMT promoter methylation nih.gov. For instance, HCT 116 (MLH1 mutant) and DLD1 (MSH6 mutant) MMR-deficient colon carcinoma cells show high resistance to TMZ ingentaconnect.com. Even modest decreases in MSH2 and MSH6 expression can lead to TMZ resistance in glioblastoma cells mdpi.com. Other mechanisms of resistance explored in vitro include the base excision repair (BER) pathway and the activity of translesion DNA polymerase Kappa (Polκ), which enables cells to tolerate DNA damage portlandpress.comfrontiersin.org.

In vivo models, including syngeneic and xenograft orthotopic models, provide a more complex and physiologically relevant environment to evaluate Temozolomide efficacy and resistance. Temozolomide has been shown to reduce tumor growth in various mouse and human glioblastoma models, including GL261 orthotopic allografts and U87MG xenografts mdpi.com. For instance, TMZ at 10 mg/kg significantly reduced GL261 and U87MG tumors in subcutaneous and orthotopic models mdpi.com.

Studies using orthotopic patient-derived xenograft (PDX) models of glioblastoma indicated that Temozolomide could reduce glioma growth in several models, with significant differences compared to control groups in some cases frontiersin.org. However, drug efficacy often showed a pronounced reduction in the orthotopic setup compared to subcutaneous models, highlighting the influence of the tumor microenvironment frontiersin.org.

Preclinical studies have also investigated strategies to overcome Temozolomide resistance in vivo. For example, the combination of Temozolomide with a c-Myc inhibitor suppressed tumor growth and increased survival in an orthotopic U87 glioblastoma model mdpi.com. Similarly, combining Temozolomide with SN-38 (an active metabolite of irinotecan) in polymeric microparticles reduced tumor growth and extended survival in both TMZ-sensitive and TMZ-resistant xenograft models mdpi.com. Metronomic (low-dose, frequent) administration of Temozolomide has also shown efficacy in orthotopic glioma models, inhibiting angiogenesis and augmenting apoptosis, even in TMZ-resistant cells spandidos-publications.comoncotarget.com.

The role of DNA repair enzymes like alkylpurine–DNA–N-glycosylase (APNG) in TMZ resistance has been confirmed in xenograft models, where reintroducing APNG expression in TMZ-sensitive glioblastoma lines conferred resistance in vitro and in vivo. This resistance was further enhanced with co-expression of MGMT jci.org.

Temozolomide is a prodrug that is stable at acidic pH but undergoes spontaneous non-enzymatic hydrolysis at physiological pH to its active metabolite MTIC drugbank.comscielo.br. This conversion occurs in the body, allowing for its oral bioavailability drugbank.comvirtualtrials.org. The highly reactive methyl diazonium cation, derived from MTIC, is the active alkylating species that methylates DNA drugbank.com.

Preclinical pharmacokinetic studies in animal models are crucial for understanding Temozolomide's absorption, distribution, metabolism, and excretion (ADME) characteristics, which inform its efficacy and guide clinical dosing strategies. Temozolomide's ability to cross the blood-brain barrier (BBB) is a key factor in its utility for central nervous system (CNS) tumors portlandpress.comecancer.org. Studies have shown that while Temozolomide can penetrate the BBB, only a fraction of the systemic drug concentration reaches the brain, which can limit its effectiveness for brain metastases from systemic cancers cancernetwork.com.

Pharmacokinetic profiles in preclinical xenograft models have been used to assess drug concentrations at tumor sites. For instance, in studies combining Temozolomide with other agents, the pharmacokinetic profile of the co-administered drug (e.g., veliparib) was analyzed in tumor tissues to understand its concentration relative to in vitro sensitizing effects aacrjournals.org. Similarly, studies on targeted drug delivery, such as c-Myc inhibitors, have shown higher uptake at tumor sites with hyperthermia, suggesting improved efficacy of targeted drug delivery approaches mdpi.com. These preclinical pharmacokinetic insights are vital for optimizing drug delivery and combination therapies to enhance Temozolomide's therapeutic index.

In Vivo Studies (Syngeneic and Xenograft Orthotopic Models)

Clinical Efficacy Studies and Outcomes

Clinical research has established Temozolomide as a cornerstone in the treatment of certain cancers, particularly glioblastoma, with ongoing investigations into its efficacy in other tumor types and optimal treatment regimens.

Temozolomide is the standard of care for newly diagnosed glioblastoma (GBM), typically administered concomitantly with radiotherapy, followed by maintenance treatment drugbank.comecancer.orgmdpi.comoaepublish.comtandfonline.comnih.govfrontiersin.org. This regimen has significantly prolonged survival in GBM patients mdpi.com.

Response to Temozolomide in Other Tumor Types: While highly effective in gliomas, Temozolomide's efficacy in other tumor types and metastatic disease to the brain has been less consistent cancernetwork.com.

Neuroendocrine Tumors (NETs): A phase I/II study involving 35 patients with NETs analyzed Temozolomide combined with capecitabine (B1668275) and 177Lu-octreotate nih.gov.

Brain Metastases: A meta-analysis of seven clinical trials using Temozolomide in patients with solid tumor metastasis to the brain demonstrated only very modest effects cancernetwork.com.

The following table summarizes response rates in various tumor types:

| Tumor Type | Response Metric | Value | Reference |

| Glioblastoma (GBM) | Standard of Care | Established | drugbank.commdpi.comoaepublish.com |

| Melanoma | Overall Response Rate | 30.3% | nih.gov |

| Melanoma | Disease Control Rate | 50.5% | nih.gov |

| Melanoma | Overall Response Rate | 14% | aacrjournals.org |

| SCLC (relapsed) | Overall Response Rate | 22% | cancernetwork.com |

The standard Stupp protocol for newly diagnosed glioblastoma involves surgery, followed by radiotherapy with concurrent Temozolomide, and then adjuvant Temozolomide chemotherapy mdpi.comoaepublish.com. This regimen has significantly improved survival outcomes compared to radiotherapy alone.

Several studies have explored alternative Temozolomide regimens, particularly extended or dose-dense schedules, to improve survival outcomes:

Extended Adjuvant TMZ: Some studies suggest that prolonged administration of adjuvant Temozolomide (more than 6 cycles) significantly improves OS and PFS in newly diagnosed GBM patients. A retrospective analysis of 100 patients showed a median OS of 28.0 months and PFS of 22.0 months in the extended group, compared to 10.0 months OS and 8.0 months PFS in the standard group (6 cycles) oaepublish.com. This benefit was particularly notable in patients with MGMT promoter methylation, where OS reached 34.0 months and PFS 26.0 months in the extended group, versus 9.0 months OS and PFS in the standard group oaepublish.com. Another study found that 12 cycles of adjuvant Temozolomide resulted in significantly improved OS (22.8 vs. 17.5 months) and PFS (15.3 vs. 9 months) compared to 6 cycles, especially in MGMT unmethylated tumors spandidos-publications.comnih.gov.

Dose-Dense TMZ: Various dose-dense regimens have been investigated. A 21-day on/7-day off regimen of Temozolomide showed a significantly longer OS rate at 6 months (73.6%) and 12 months (40.6%) compared to the standard 5-day regimen mdpi.com. Another regimen, 7 days on/7 days off, has shown promise in recurrent GBM, with a 6-month PFS of 44% and a median OS of 9.5 months nih.gov. However, a large phase III trial (RTOG 0525) evaluating a 21-day on/7-day off dose-dense schedule as adjuvant monotherapy for newly diagnosed GBM failed to demonstrate a survival benefit over the standard schedule virtualtrials.orgnih.gov. A study on refractory gliomas using an extended, dose-dense schedule (85 mg/m2/day for 21 consecutive days every 28-day cycle) showed modest activity, with a median OS of 5.1 months and a 6-month PFS rate of 16.7% nih.gov.

Survival Outcomes in Glioblastoma (GBM) by Regimen and MGMT Status:

| Regimen/Group | Median OS (months) | Median PFS (months) | Reference |

| Standard (RT + TMZ) | 14.6 - 16 | < 7.0 | ecancer.orgmdpi.comfrontiersin.org |

| Extended Adjuvant TMZ (>6 cycles) | 28.0 | 22.0 | oaepublish.com |

| Standard Adjuvant TMZ (6 cycles) | 10.0 | 8.0 | oaepublish.com |

| 12 cycles Adjuvant TMZ (overall) | 22.8 | 15.3 | spandidos-publications.comnih.gov |

| 6 cycles Adjuvant TMZ (overall) | 17.5 | 9.0 | spandidos-publications.comnih.gov |

| Extended Adjuvant TMZ (>6 cycles, MGMT methylated) | 34.0 | 26.0 | oaepublish.com |

| Standard Adjuvant TMZ (6 cycles, MGMT methylated) | 9.0 | 9.0 | oaepublish.com |

| Extended Adjuvant TMZ (>6 cycles, MGMT unmethylated) | 17.0 | 12.0 | oaepublish.com |

| MGMT Methylated (pooled data) | 26.5 | - | aacrjournals.org |

| MGMT Unmethylated (pooled data) | 14.5 | - | aacrjournals.org |

| Dose-dense (21 on/7 off) | 40.6% (12-month OS rate) | 15.5% (12-month PFS rate) | mdpi.com |

| Refractory Glioma (dose-dense) | 5.1 | 2.0 (median TTP) | nih.gov |

In elderly GBM patients (over 65 years), the addition of Temozolomide to hypofractionated radiotherapy resulted in longer survival compared to RT alone, with a median OS of 9.3 months vs. 7.6 months and median PFS of 5.3 months vs. 3.9 months mdpi.com.

For WHO Grade II gliomas, different Temozolomide regimens have been identified as optimal for prolonging PFS and OS depending on molecular subtype (e.g., Astrocytoma-wild type (A-wt II), Astrocytoma-mutant (A-mt II), Oligodendroglioma (OD-II)). For instance, in A-mt II tumors, a regimen of Temozolomide daily for 5 days at 200 mg/m2, repeated every 28 days for up to 12 cycles, yielded a median OS of 134.4 months nih.gov.

Response to Temozolomide Acid in Various Tumor Types

Biomarkers for this compound Response and Prognosis

The identification of reliable biomarkers is crucial for predicting treatment response and patient prognosis in cancer therapy. While this compound itself is an active metabolite, the majority of preclinical and clinical research on biomarkers directly relates to the response to the parent drug, Temozolomide (TMZ). The following sections detail key biomarkers that predict response and prognosis in patients treated with Temozolomide, whose efficacy is inherently linked to the formation and activity of its metabolites, including this compound.

The methylation status of the O6-methylguanine-DNA methyltransferase (MGMT) gene promoter is a well-established and critical predictive biomarker for the response to Temozolomide in glioblastoma (GBM) patients nih.govmdpi.comuminho.ptnih.govmdpi.comelsevier.esnih.govscielo.br. MGMT is a DNA repair enzyme that removes alkyl groups from the O6 position of guanine in DNA, thereby counteracting the cytotoxic effects of alkylating agents like Temozolomide nih.govmdpi.comnih.govnih.gov.

When the MGMT gene promoter is methylated, its expression is epigenetically silenced, leading to reduced levels of the MGMT protein nih.govmdpi.comnih.govnih.gov. This diminished repair capacity renders tumor cells more susceptible to the DNA damage induced by Temozolomide, resulting in increased sensitivity to the chemotherapy and improved patient outcomes nih.govmdpi.comnih.govmdpi.comnih.govscielo.br. Conversely, an unmethylated MGMT promoter allows for high MGMT protein expression, which confers resistance to Temozolomide by efficiently repairing the DNA damage, leading to poorer prognosis nih.govmdpi.comnih.govmdpi.comnih.gov.

Table 1: Impact of MGMT Promoter Methylation on Glioblastoma Patient Survival with Temozolomide Treatment

| MGMT Promoter Status | Median Overall Survival (Months) | 2-Year Survival Rate (%) | Source |

| Methylated | 21.7 | 46 | uminho.pt |

| Unmethylated | 12.7 | 13.8 | uminho.pt |

The frequency of MGMT promoter methylation varies, being found in approximately 50% of GBMs and 80% of low-grade IDH-mutated gliomas nih.govnih.govscielo.br. While MGMT promoter methylation is a significant independent prognostic factor, some studies have presented conflicting data, highlighting the complexity and the need for standardized testing methods and further research to fully establish its clinical utility mdpi.comuminho.ptnih.govmdpi.com.

Beyond MGMT promoter methylation, several other molecular markers are being investigated for their predictive and prognostic value in the context of Temozolomide treatment, reflecting the heterogeneous nature of gliomas.

IDH1/2 Mutations: Mutations in the isocitrate dehydrogenase 1 (IDH1) and IDH2 genes are frequently found in lower-grade gliomas (WHO grade II and III astrocytomas and oligodendrogliomas) and secondary glioblastomas mdpi.comelsevier.esnih.govscielo.br. IDH1 mutations, particularly R132H, are associated with a better prognosis and are increasingly used for stratifying glioma subtypes mdpi.comelsevier.esscielo.br. Patients with IDH-mutant gliomas often show a different response profile to Temozolomide compared to IDH-wildtype tumors elsevier.esscielo.br.

Genes Associated with Temozolomide Resistance: Research has identified genes whose differential expression correlates with Temozolomide resistance. For instance, studies using bioinformatics analysis have indicated that upregulation of TNFRSF11B and IGFBP2 transcripts is significantly associated with Temozolomide resistance in glioblastoma cell lines ijbiotech.com. These genes are considered potential biomarkers for predicting patient prognosis and could serve as targets for new therapeutic strategies to overcome resistance ijbiotech.com.

Decitabine-Mediated Sensitization Markers: Studies exploring the use of DNA hypomethylating agents like decitabine (B1684300) (DAC) to enhance Temozolomide sensitivity have identified potential biomarkers. Single-cell RNA sequencing revealed differential expression of genes such as DCN , LUM , CRABP2 , and NUPR1 in DAC-sensitized versus desensitized glioblastoma cell lines, with NUPR1 protein levels showing significant variation oup.com. These markers could predict response to epigenetic preconditioning for Temozolomide sensitization oup.com.

Monocarboxylate Transporter 1 (MCT1): High levels of MCT1 expression have been identified as a predictor of poor prognosis in multiple cohorts of GBM patients mdpi.com. Inhibition or downregulation of MCT1 has been shown to increase sensitivity to Temozolomide in vitro and in vivo, suggesting MCT1 as a novel prognostic biomarker and a potential therapeutic target to boost Temozolomide response in human glioblastoma mdpi.com.

Metabolic changes within tumor cells can serve as non-invasive biomarkers for assessing treatment response. Glutamate (B1630785) has emerged as a promising metabolic biomarker, particularly in IDH1-mutant gliomas treated with Temozolomide aacrjournals.orgnih.govnih.gov.

Detailed Research Findings: Studies utilizing magnetic resonance spectroscopy (MRS), including 1H MRS and hyperpolarized 13C MRS, have identified significant metabolic alterations in Temozolomide-treated cells and in vivo models of IDH1-mutant glioma aacrjournals.orgnih.govnih.gov. A consistent finding is a significant increase in steady-state glutamate levels following Temozolomide treatment aacrjournals.orgnih.govnih.gov. This increase in glutamate/glutamine levels, which are in equilibrium, was observed prior to visible tumor shrinkage, making it a potential early indicator of treatment response aacrjournals.orgnih.gov.

Further investigations using labeled glucose and glutamine revealed that the flux to glutamate, both from glucose via the tricarboxylic acid (TCA) cycle and from glutamine, was increased after Temozolomide treatment aacrjournals.orgnih.gov. Hyperpolarized 13C MRS confirmed elevated flux to glutamate from pyruvate (B1213749) and α-ketoglutarate in Temozolomide-treated cells aacrjournals.orgnih.gov.

Table 2: Metabolic Changes (Glutamate) as a Biomarker for Temozolomide Response in IDH1-Mutant Glioma

| Biomarker | Detection Method | Observed Change Post-TMZ | Clinical Significance | Source |

| Glutamate | 1H MRS | Significant increase | Early detection of tumor response, often preceding visible tumor shrinkage. Potential for improved treatment strategies. | aacrjournals.orgnih.gov |

| Glutamate | Hyperpolarized 13C MRS | Increased flux from pyruvate and α-ketoglutarate | Provides complementary information on metabolic pathways, confirming increased glutamate production. | aacrjournals.orgnih.gov |

These findings suggest that 1H MRS-detectable elevation of glutamate and hyperpolarized 13C MRS-detectable glutamate production are potential translatable metabolic biomarkers for early assessment of Temozolomide response in IDH1-mutant glioma, offering a non-invasive imaging method to monitor therapy effectiveness aacrjournals.orgnih.gov.

Strategies to Overcome Temozolomide Acid Resistance

Novel Temozolomide (B1682018) Acid Delivery Systems

Magnetic Nanobeads

Polymer-Drug Conjugates

The conjugation approach, where Temozolomide is chemically linked to polymers, has emerged as a promising strategy to overcome the limitations associated with its physical loading into nanocarriers, especially given TMZ's appreciable water solubility (approximately 5 mg/mL) researchgate.netnih.gov. This method can enhance TMZ's circulation time, stability, tissue-specific accumulation, sustained release, and cellular uptake nih.gov.

Poly(β-L-malic acid) (PMLA) is a naturally derived, biodegradable, and non-toxic polymer that has been utilized as a platform for synthesizing multifunctional Temozolomide nanoconjugates mdpi.comacs.orgaacrjournals.orgnih.gov. Researchers have conjugated Temozolomide in its hydrazide form (TMZH) to PMLA, often incorporating additional components such as a monoclonal antibody to the transferrin receptor (TfR) for tumor targeting, pH-sensitive trileucine (LLL) for endosomal membrane disruption, and polyethylene (B3416737) glycol (PEG) for stability and protection tandfonline.commdpi.comacs.orgaacrjournals.orgnih.gov.

These PMLA-TMZ conjugates have demonstrated significant improvements in TMZ's pharmacokinetic profile. The half-life of TMZ was substantially enhanced by approximately 3-4 times, increasing from 1.8 hours for free TMZ to 5-7 hours for the conjugated form tandfonline.commdpi.comacs.orgaacrjournals.orgnih.gov. The water-soluble nanoconjugates exhibited hydrodynamic diameters ranging from 6.5 to 14.8 nm and zeta potentials between -6.3 and -17.7 mV acs.orgnih.gov. A 50% degradation in human plasma was observed over 40 hours at 37°C acs.orgnih.gov. These conjugates also achieved a high TMZ payload of 17% w/w tandfonline.comnih.gov. Crucially, PMLA-TMZ nanoconjugates led to a strong reduction in the viability of human brain and breast cancer cell lines, and importantly, Temozolomide-resistant cancer cell lines, such as T98G, MDA-MB-231, and MDA-MB-468, were sensitive to this treatment mdpi.comacs.orgaacrjournals.orgnih.gov. In vivo studies further supported their efficacy, showing a significant reduction in tumor size in xenograft models aacrjournals.org.

Table 4: Performance of Poly(β-L-malic acid) Conjugates for Temozolomide Delivery

| Parameter | Free Temozolomide | Poly(β-L-malic acid) Conjugates | Reference |

| Half-life in Plasma | 1.8 hours | 5-7 hours (3-4x enhancement) | mdpi.comacs.orgaacrjournals.orgnih.gov |

| Hydrodynamic Diameter | N/A | 6.5-14.8 nm | acs.orgnih.gov |

| Zeta Potential | N/A | -6.3 to -17.7 mV | acs.orgnih.gov |

| 50% Degradation in Human Plasma | Rapid | 40 hours (at 37°C) | acs.orgnih.gov |

| TMZ Payload | N/A | Up to 17% w/w | tandfonline.comnih.gov |

| Efficacy against Resistant Cell Lines | Limited | Effective (e.g., T98G, MDA-MB-231, MDA-MB-468) | mdpi.comacs.orgaacrjournals.orgnih.gov |

| In Vivo Tumor Reduction | Variable | Significant | aacrjournals.org |

Poly(β-L-malic acid) Conjugates

Epigenetic Modulators to Enhance Temozolomide Acid Efficacy

Modulation of DNA Methylation (5-methylcytosine)

DNA methylation plays a critical role in the efficacy and resistance to this compound. The primary mechanism of resistance involves the O6-methylguanine-DNA methyltransferase (MGMT) enzyme, which directly removes alkyl groups from the O6 position of guanine (B1146940), thereby repairing the DNA damage induced by this compound nih.govmdpi.comroyalsocietypublishing.org.

MGMT Promoter Methylation: The methylation status of the MGMT gene promoter is a key determinant of sensitivity to this compound. When the MGMT promoter is methylated, gene expression is suppressed, leading to reduced MGMT protein levels and increased sensitivity to the drug nih.govroyalsocietypublishing.orgwikipedia.orgplos.org. Conversely, an unmethylated MGMT promoter allows for normal MGMT expression, enabling efficient DNA repair and conferring resistance wikipedia.org. Patients with MGMT promoter methylation have shown improved survival rates following Temozolomide treatment royalsocietypublishing.orgmdpi.com.

Table 1: Impact of MGMT Promoter Methylation on Temozolomide Sensitivity

| MGMT Promoter Status | MGMT Expression Level | This compound Sensitivity | Clinical Outcome (Inferred from TMZ Studies) | Reference |

| Methylated | Low/Suppressed | Increased | Improved progression-free and overall survival | nih.govroyalsocietypublishing.orgwikipedia.orgplos.orgmdpi.com |

| Unmethylated | High/Normal | Decreased (Resistance) | Poorer response | nih.govroyalsocietypublishing.orgwikipedia.org |

Global DNA Methylation (5-methylcytosine): Beyond MGMT, this compound's effects can extend to global DNA methylation patterns, specifically influencing 5-methylcytosine (B146107) (5mC) content. Research indicates that Temozolomide can induce dynamic changes in 5mC levels in glioma cells. High concentrations of Temozolomide administered for short durations can lead to DNA hypermethylation, while lower concentrations over longer periods may result in hypomethylation plos.org. Although Temozolomide does not directly methylate the C5 carbon of cytosine, it can stimulate enzymes like DNA methyltransferases, leading to changes in 5mC formation, which in turn can silence gene expression through promoter methylation plos.org.

Other DNA Repair Pathways: The Mismatch Repair (MMR) system and Base Excision Repair (BER) pathway also contribute to this compound resistance. Deficiencies in the MMR system, often due to mutations in genes like MSH6, have been linked to acquired resistance nih.govwikipedia.org. The BER pathway is involved in repairing common Temozolomide-induced DNA adducts, such as N3-methyladenine (N3-MeA) and N7-methylguanine (N7-MeG) nih.govmdpi.comresearchgate.net. While MGMT and MMR are considered more significant, inhibiting BER components (e.g., PARP inhibitors) has been explored as a strategy to enhance this compound cytotoxicity by making otherwise non-cytotoxic adducts lethal nih.govplos.org.

Pulsed Electromagnetic Field (PEMF) Combination

The combination of Pulsed Electromagnetic Fields (PEMF) with this compound, based on studies with Temozolomide, represents a promising strategy to enhance therapeutic efficacy and overcome resistance. PEMF has been shown to sensitize cancer cells to Temozolomide and exert synergistic cytotoxic effects iiarjournals.orgonlinescientificresearch.comnih.govresearchgate.net.

Synergistic Cytotoxicity: Studies have demonstrated that PEMF, when combined with Temozolomide, significantly increases cytotoxicity in glioblastoma cell lines, including those resistant to chemotherapy and radiotherapy iiarjournals.orgonlinescientificresearch.comnih.govresearchgate.net. For instance, exposure to a PEMF (e.g., 2 mT magnetic induction, 75 Hz frequency, or 100 Hz, 10 mT) can enhance Temozolomide-induced apoptosis, even in resistant cells iiarjournals.orgnih.govresearchgate.net. This synergy suggests that lower doses of this compound could potentially achieve similar anticancer effects when combined with PEMF, potentially reducing systemic side effects nih.gov.

Table 2: Synergistic Effects of PEMF and Temozolomide (Inferred for this compound)

| PEMF Parameters (Example) | Cell Line | Observed Effect (with Temozolomide) | Reference |

| 2 mT, 75 Hz | T98G (GBM) | Epigenetic pro-apoptotic effect, decreased miR-21 and miR-421 | iiarjournals.orgnih.gov |

| 10 mT, 100 Hz | U87 (GBM) | Enhanced apoptosis, increased caspase-3 and P53 | nih.govresearchgate.net |

| 100 mM (TMZ), 100 Hz EMF | Various | Significantly increased cytotoxicity | onlinescientificresearch.com |

Epigenetic Modulation: PEMF can induce epigenetic changes that contribute to its synergistic effects. Specifically, PEMF, particularly in combination with Temozolomide, has been observed to modulate the expression of microRNAs (miRNAs) iiarjournals.orgnih.gov. For example, in chemo- and radioresistant T98G glioblastoma cells, combined treatment led to a decrease in the expression of miR-21 and miR-421, both of which are often overexpressed in cancer and contribute to apoptosis resistance iiarjournals.orgnih.gov. This epigenetic modulation can trigger pro-apoptotic pathways, thereby slowing neoplastic proliferation iiarjournals.org.

Cellular Mechanisms: The mechanism by which PEMF enhances this compound's efficacy involves affecting cell cycle progression and inducing apoptosis. PEMF exposure can lead to the overexpression of pro-apoptotic proteins such as caspase-3 and P53, contributing to increased cell death nih.govresearchgate.net. While specific details on how PEMF interacts with this compound at a molecular level are still being elucidated, the observed epigenetic and pro-apoptotic effects highlight a promising avenue for overcoming resistance.

Synthetic Routes and Chemical Modifications of Temozolomide Acid

Alternative Synthetic Pathways

The initial synthesis of temozolomide (B1682018) has evolved over time to address challenges related to hazardous reagents and reaction times.

The foundational synthesis of temozolomide, often referred to as the "Stone Synthesis," commences with 5-aminoimidazole-4-carboxamide (B1664886) (AIC). nih.govgoogleapis.comgoogle.comgoogle.comnewdrugapprovals.orgnih.gov This pathway involves the diazotization of AIC with sodium nitrite (B80452) in an acidic medium to generate an intermediate diazonium salt, specifically 5-diazoimidazole-4-carboxamide (B1140617) (Diazo-IC). nih.govgoogleapis.comgoogle.comgoogle.comnewdrugapprovals.org Subsequently, this diazonium salt is reacted with methyl isocyanate in a mixed solvent system to cyclize and form temozolomide. nih.govgoogleapis.comgoogle.comgoogle.comnewdrugapprovals.org

However, this original route presents several drawbacks, including the formation of potentially explosive Diazo-IC and the use of methyl isocyanate, which is highly toxic and explosive, posing significant handling challenges, especially on an industrial scale. googleapis.comnewdrugapprovals.org Furthermore, the condensation reaction in this process is notably time-consuming, requiring approximately 20 days for completion. googleapis.comnewdrugapprovals.org

To circumvent these issues, alternative synthetic approaches from AIC have been developed:

One modified route involves the reaction of AIC hydrochloride salt with 4-nitrophenyl chloroformate to produce a 4-nitrophenyl ester intermediate. This intermediate then reacts with methyl hydrazine (B178648) to yield a hydrazine intermediate, which is subsequently cyclized to temozolomide. googleapis.comgoogle.com While this method avoids methyl isocyanate, it introduces methylhydrazine, a potentially carcinogenic compound, and the use of easily hydrolyzable chloroformate often results in low reaction yields. googleapis.com

A more efficient and industrially advantageous process involves the preparation of a carbamoyl-AICA intermediate. This intermediate is formed by reacting AIC base with N-succinimidyl-N'-methyl carbamate (B1207046) in the presence of a base like diisopropylethylamine (DIPEA) and a solvent such as acetonitrile. googleapis.comgoogle.combeilstein-journals.orgresearchgate.net The carbamoyl-AICA is then diazotized using sodium nitrite in the presence of an acid, such as tartaric acid, to yield temozolomide. googleapis.comgoogle.combeilstein-journals.orgresearchgate.net This two-step process is favored for avoiding the highly hazardous methyl isocyanate and the explosive diazo intermediate. googleapis.com

A key intermediate in the synthesis of temozolomide is 5-amino-1-(N-methylcarbamoyl)imidazole-4-carboxamide, often referred to as carbamoyl-AICA. googleapis.combeilstein-journals.orgresearchgate.net The conversion of this intermediate to temozolomide is a critical step in several modern synthetic pathways. This transformation typically occurs through the diazotization of carbamoyl-AICA in the presence of sodium nitrite and an acid, such as tartaric acid, at low temperatures (e.g., 0-5 °C). googleapis.combeilstein-journals.orgresearchgate.net This reaction leads to the formation of temozolomide, although it can sometimes result in a mixture with byproducts like azahypoxanthine, which may require purification. googleapis.combeilstein-journals.org

Another intermediate identified in alternative syntheses is 8-cyano-3-methylimidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one. This compound can be hydrolyzed in the presence of hydrochloric acid to yield the hydrochloride salt of temozolomide, which then needs to be neutralized to obtain the free drug. newdrugapprovals.orgresearchgate.net

Synthesis from 5-aminoimidazole-4-carboxamide

Modifications to Improve Stability and Delivery

Temozolomide faces challenges such as a short half-life, rapid hydrolysis at physiological pH, and limited accumulation in the brain (approximately 10-20%), necessitating strategies to enhance its stability and improve targeted delivery. researchgate.netmdpi.comnih.gov

Conjugation involves covalently attaching temozolomide to other molecules, often polymers or targeting ligands, to improve its pharmacokinetic and pharmacodynamic properties.

Polymer-Drug Conjugates : Temozolomide has been conjugated to poly(β-L-malic acid) in its hydrazide form, combined with an antitransferrin receptor (TfR) monoclonal antibody for tumor targeting via receptor-mediated endocytosis. These conjugates demonstrated a high temozolomide payload (17% w/w) and achieved active targeting to glioblastoma multiforme (GBM). tandfonline.com

Squalenoylated Nanoparticles : Conjugation of temozolomide with squalene (B77637) has led to the development of squalenoylated temozolomide nanoparticles (SQ-TMZ NPs). These nanoparticles exhibit enhanced stability across a range of pH conditions (pH 5.0–7.4) and prolonged degradation kinetics in biological fluids compared to free temozolomide. They also show improved stability and prolonged circulation time. mdpi.com

Small Molecule Conjugates : Temozolomide combined with perillyl alcohol formed a novel complex, NEO212, which demonstrated significantly higher cytotoxicity (7–40 fold lower dose required) against glioma cancer stem cells compared to temozolomide alone. nih.gov

Biocompatible Polymer Backbones : Covalent conjugation to biocompatible polymer backbones, such as those derived from 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC), offers advantages in extending temozolomide's in vivo lifetime and improving its pharmacokinetics. acs.org

Encapsulation involves enclosing temozolomide within a carrier system to protect it from degradation, control its release, and facilitate targeted delivery.

Liposomes : Encapsulation of temozolomide in liposomes has shown promising results in targeted therapy, leading to a significant increase in survival in mice (62% life expectancy increase). mdpi.com This approach allows for reduced drug dosage and can help suppress the development of drug resistance. mdpi.com Liposomal formulations can increase temozolomide accumulation at the tumor site and decrease systemic toxicity, with pegylated liposomes being particularly effective due to enhanced protection from endogenous degradation. mdpi.com For instance, a liposomal formulation achieved a maximum encapsulation efficiency of 40.19% for temozolomide. ajptonline.com

Nanoparticles : Various types of nanoparticles have been explored for temozolomide delivery:

Supermagnetic Nanoparticles : Using PLGA as a base, supermagnetic nanoparticles have demonstrated high drug loading and encapsulation efficiency, along with a sustained release profile, with 90% of temozolomide released over approximately 21 days. mdpi.com

Polymeric Nanoparticles : Polysorbate 80-coated polybutylcyanoacrylate nanoparticles have shown improved uptake of temozolomide by the brain compared to non-coated nanoparticles or temozolomide solution. tandfonline.com Transferrin-appended PLGA-PEG nanoparticles have been prepared, achieving a drug loading of 7.5% w/w and demonstrating enhanced cellular uptake and cytotoxicity. tandfonline.com While temozolomide's water solubility (5.0 mg/mL) can make physical loading challenging, PLGA nanoparticles have achieved a loading of 4.4% w/w, though with rapid release (80% within 6 hours). nih.govtandfonline.com

Nanostructured Lipid Carriers (NLCs) : NLCs co-loaded with vincristine (B1662923) and temozolomide showed a size of 117.4 nm with an encapsulation efficiency exceeding 85% and nearly complete drug release within 48 hours, leading to significantly better cytotoxicity and glioma inhibition in mice. tandfonline.com

Magnetic Nanobeads : Temozolomide has been encapsulated in magnetic nanobeads, where chitosan (B1678972) serves as the drug-embedded polymer and magnetite nanoparticles enable magnetic targeting. β-cyclodextrin-modified magnetite nanoparticles, embedded in chitosan nanobeads, were used to accommodate temozolomide, improving its solubility and selectivity. scielo.br

Selenium Nanoparticles : Selenium nanoparticles functionalized with chitosan and Eudragit® (a pH-dependent polymer) were designed for site-specific drug delivery. These nanoformulations improved temozolomide stability at acidic and neutral pH, increased cellular uptake, and effectively induced apoptosis while reducing the expression of resistance-related genes like MGMT. nih.gov

Porous Silicon Nanoparticles (pSiNPs) : Octadecane-modified pSiNPs have been developed to enhance temozolomide's stability and ability to cross the blood-brain barrier. Compared to unmodified pSiNPs, the modified nanoparticles exhibited a more gradual release profile, with 57.6% released at 0.5 hours, 74.5% at 1 hour, and 87.1% at 3 hours, indicating improved stability. rsc.org

The following table summarizes some encapsulation efficiencies and release profiles:

| Encapsulation Technique | Carrier Material | Drug Loading/Encapsulation Efficiency | Release Profile | Key Benefit | Source |

| Liposomes | Soya phosphatidyl choline | 40.19% (TMZ 6 formulation) | 64.94% in vitro release | Targeted delivery, reduced side effects | ajptonline.com |

| Polymeric Nanoparticles | PLGA | 4.4% w/w | 80% released within 6h | Enhanced cellular uptake (with targeting) | tandfonline.com |

| Polymeric Nanoparticles | PLGA-PEG (Transferrin appended) | 7.5% w/w | - | Targeted delivery, enhanced cytotoxicity | tandfonline.com |

| Nanostructured Lipid Carriers (NLCs) | - | >85% | Nearly complete release within 48h | Improved cytotoxicity, glioma inhibition | tandfonline.com |

| Supermagnetic Nanoparticles | PLGA | High loading | 90% released over ~21 days | Sustained release | mdpi.com |

| Porous Silicon Nanoparticles | Octadecane-modified pSiNPs | - | 57.6% (0.5h), 74.5% (1h), 87.1% (3h) | Improved stability, BBB penetration | rsc.org |

Cocrystallization is a crystal engineering approach that involves forming multi-component crystalline solids of an active pharmaceutical ingredient (API) with a coformer. This technique can modify physicochemical properties without altering the chemical structure of the API.

Improved Stability : Cocrystallization of temozolomide with organic acids, such as oxalic acid, has been shown to improve its storage stability. acs.orgnih.gov

Enhanced Physicochemical Properties : A 1:1 drug-drug cocrystal of temozolomide and hesperetin (B1673127) was successfully prepared. This cocrystal enhanced the physicochemical stability of temozolomide and optimized its dissolution behavior at both acidic (pH 1.2) and slightly alkaline (pH 6.8) conditions compared to the pristine drug. Additionally, this cocrystal exhibited superior tabletability. researchgate.netacs.org

Multi-Drug Cocrystals : Cocrystallization of temozolomide with other drugs, such as lenvatinib, has also been explored. Two drug-drug cocrystal solvates, TMZ–LEN·MeOH and TMZ–LEN·EtOH, were obtained. These cocrystals not only improved the physicochemical stability and tabletability of temozolomide but also optimized the dissolution behavior of both temozolomide and lenvatinib, addressing problematic properties for potential combination therapy in melanoma patients with brain metastases. rsc.orgrsc.org

Interactions of Temozolomide Acid with Biological Components

Interaction with Blood Plasma Proteins

Temozolomide (B1682018) demonstrates binding to blood plasma proteins, a factor influencing its distribution and half-life within the body. The extent of temozolomide's plasma protein binding typically ranges from 8% to 36%, with an average binding of approximately 15%. drugbank.comwikipedia.orgfda.gov This interaction is reversible and saturable. eurofinsdiscovery.com

Human Serum Albumin (HSA) Binding

Human Serum Albumin (HSA) is the primary plasma protein to which temozolomide binds. drugbank.comnih.govnih.govresearchgate.net Studies indicate that a significant portion of the bound temozolomide in human plasma is attached to HSA rather than other proteins. nih.govnih.govresearchgate.net This interaction is considered moderate and is primarily mediated by hydrogen-bonding and hydrophobic forces. nih.govnih.govresearchgate.net Molecular docking and dynamics simulations have revealed that temozolomide is predominantly inserted into subdomain IIA of HSA, where it establishes π-stacking interactions with the tryptophan residue. nih.govnih.govresearchgate.net The binding of temozolomide to HSA is clinically significant as it contributes to a delayed hydrolysis of the drug and an extended half-life, increasing it from 1 hour in buffer to 1.8 hours in the presence of HSA. drugbank.com

The approximate dissociation constant (Kd) for temozolomide with Human Serum Albumin has been determined to be between 0.2 and 0.25 mM. drugbank.com

Alpha-1-Acid Glycoprotein (AGP) Binding

While temozolomide also interacts with Alpha-1-Acid Glycoprotein (AGP), its affinity for AGP is slightly higher than for HSA, with an approximate dissociation constant (Kd) of 0.12 mM. drugbank.com However, due to the significantly higher concentration of HSA in serum compared to AGP, temozolomide is predominantly bound to HSA in physiological conditions. drugbank.com

Table 1: Temozolomide Binding to Blood Plasma Proteins

| Protein | Dissociation Constant (Kd) | Primary Binding Site | Interaction Mechanism | Effect on Half-life |

| Human Serum Albumin (HSA) | 0.2-0.25 mM drugbank.com | Subdomain IIA nih.govnih.govresearchgate.net | Hydrogen-bonding, Hydrophobic forces, π-stacking nih.govnih.govresearchgate.net | Delayed hydrolysis, Longer half-life (1.8 hours vs 1 hour in buffer) drugbank.com |

| Alpha-1-Acid Glycoprotein (AGP) | 0.12 mM drugbank.com | Not specified | Not specified | Not specified |

Interaction with DNA and its Degradation Product

Temozolomide is a prodrug that exerts its therapeutic effect through its interaction with DNA, primarily via its degradation products. At physiological pH, temozolomide undergoes spontaneous non-enzymatic hydrolysis, leading to the formation of 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC). drugbank.comwikipedia.orgfda.govnih.govresearchgate.net Subsequently, MTIC further degrades in the presence of water to produce 5-aminoimidazole-4-carboxamide (B1664886) (AIC) and a highly reactive methyl diazonium cation. drugbank.comnih.govresearchgate.net

The methyl diazonium cation is the principal active species responsible for the alkylation of DNA. drugbank.comnih.govresearchgate.net This cation primarily methylates DNA bases at the N7 and O6 positions of guanine (B1146940) residues. drugbank.comwikipedia.orgnih.govresearchgate.net The resulting DNA damage, particularly the O6-methylguanine (O6-MeG) lesion, is cytotoxic. nih.govaacrjournals.org If O6-MeG is not repaired, it can mispair with thymine (B56734) during DNA replication, activating the DNA mismatch repair (MMR) pathway. drugbank.comnih.gov This activation leads to futile cycles of repair, ultimately resulting in DNA strand breaks and triggering cell death, often through apoptosis or senescence. drugbank.comwikipedia.orgnih.govaacrjournals.org

Studies investigating the interaction of temozolomide with DNA have employed various analytical techniques, including UV-Vis absorption spectroscopy, fluorescence emission spectroscopy, circular dichroic absorption spectroscopy, and agarose (B213101) gel electrophoresis. lew.roasianpubs.org These studies suggest a moderate intercalative binding ability of temozolomide with calf thymus DNA (ct-DNA), without substantial exterior electrostatic interaction. asianpubs.org Furthermore, gel electrophoretic mobility shift assays have indicated a covalent binding mode of temozolomide to DNA. asianpubs.org The degradation products of temozolomide, specifically the active methyl diazonium cation, are central to these DNA interactions. lew.roresearchgate.net

Table 2: Temozolomide-DNA Binding Constants

| Method | Binding Constant (K) |

| HPLC | 3.7 × 104 M-1 lew.roresearchgate.net |

| Spectrophotometric | 2.6 × 104 M-1 lew.roresearchgate.net |

Future Research Directions in Temozolomide Acid Studies

Identification of Novel Predictive Biomarkers

The identification of novel predictive biomarkers is crucial for personalizing treatment strategies involving Temozolomide (B1682018) Acid and improving patient selection. The methylation status of the O6-methylguanine-DNA methyltransferase (MGMT) promoter remains a key predictive biomarker for response to alkylating agents like Temozolomide, indicating improved survival in patients with methylated MGMT uni-freiburg.deciteab.comulisboa.ptnih.gov. However, more reliable methods are needed to accurately determine MGMT activity, as promoter methylation alone does not always perfectly reflect protein expression citeab.com.

Future studies are exploring broader genomic signatures that predict treatment response, potentially offering a more comprehensive and effective approach than functional assays limited to DNA repair citeab.com. Research is also investigating the role of DNA repair pathways, such as mismatch repair (MMR) and base excision repair (BER), as biomarkers, as their integrity can influence Temozolomide Acid's cytotoxic effects citeab.comnih.gov. For instance, defects in MMR can lead to a hypermutation phenotype, which might predict a poor response to Temozolomide nih.gov. The relationship between CUL4B and other key regulators of Temozolomide resistance also warrants further investigation as CUL4B may serve as a promising therapeutic target and prognostic factor biosynth.com.

Further Elucidation of Resistance Mechanisms

Understanding the complex mechanisms underlying resistance to this compound is paramount for developing effective countermeasures. Primary resistance mechanisms include the upregulation of DNA repair systems, notably O6-methylguanine-DNA methyltransferase (MGMT), which directly counteracts the alkylating action of Temozolomide by removing methyl adducts from DNA, thereby preventing DNA damage and promoting tumor survival usbio.netchemscene.com. High MGMT expression is strongly correlated with poor response chemscene.com.

Beyond MGMT, the mismatch repair (MMR) and base excision repair (BER) pathways play crucial roles in Temozolomide resistance usbio.net. Mutations in MMR can lead to hypermutation in recurrent tumors, particularly in the context of initial MGMT methylation, and intact MMR mechanisms are essential for Temozolomide-induced cytotoxicity usbio.net. Proteins involved in the BER pathway, such as DNA glycosylase MPG, high-mobility group A2, and DNA polymerase-β (pol-B), have been linked to promoting resistance usbio.net. Glioma stem cells (GSCs) and the heterogeneous tumor microenvironment are also recognized as significant contributors to both intrinsic and acquired Temozolomide resistance usbio.net. Future research aims to unravel these intricate networks to identify novel drug targets and more effective therapeutic strategies usbio.net.

Development of Advanced Targeted Delivery Systems

The efficacy of this compound is significantly impacted by challenges such as its poor solubility, rapid hydrolyzation, unspecific toxicity, and limited ability to cross the blood-brain barrier (BBB) caymanchem.com. Therefore, a major focus of future research is the development of advanced targeted delivery systems. Nanocarrier systems, including polymeric nanoparticles, lipid-based nanosystems, and squalenoylated nanoparticles, are being extensively investigated to overcome these limitations caymanchem.comchemscene.com.

These advanced systems aim to increase the stability and half-life of this compound, improve its biodistribution, and enhance its accumulation at the tumor site while minimizing systemic toxicity caymanchem.com. Strategies such as passive targeting, active targeting to BBB endothelial cells, glioma cells, and glioma cancer stem cells, as well as local delivery methods like convection-enhanced delivery (CED), are being explored. Ultrasound-mediated BBB opening combined with microbubbles has also shown promise in transiently and reversibly opening the BBB to facilitate targeted drug delivery to brain tumors.

Exploration of Novel Combination Therapies

The emergence of resistance to this compound highlights the critical need for novel combination therapies to enhance its efficacy and overcome therapeutic challenges. Research is actively exploring the synergistic effects of combining this compound with various agents caymanchem.com. This includes co-administration with other chemotherapies, such as doxorubicin, which has shown synergistic interaction against both Temozolomide-sensitive and -resistant cell lines.

Inhibitors targeting DNA repair mechanisms, such as PARP inhibitors, are yielding promising results in clinical evaluation, particularly in combination with this compound. Other promising combinations involve epidermal growth factor receptor (EGFR) inhibitors, which can modulate drug transport and sensitize cells to this compound, and atypical PKC inhibitors, which promote apoptosis and reduce tumor invasion. Immunotherapy, nucleic acids, photosensitizers, and other less explored molecules are also being investigated for their potential to improve this compound's therapeutic outcome. The goal is to develop multi-targeted approaches that can address the complex mechanisms of resistance and improve patient survival rates.

Understanding Epigenetic Regulation in Response to this compound

Future research is increasingly focusing on understanding the role of epigenetic regulation in the response and resistance to this compound. Epigenetic alterations, including aberrant DNA methylation, histone modifications (e.g., deacetylation and methylation), and dysregulation of non-coding RNAs (ncRNAs) like microRNAs (miRNAs), are critical contributors to cancer pathobiology and therapy resistance.

The methylation status of the MGMT promoter is a well-established epigenetic biomarker for Temozolomide sensitivity. However, even in Temozolomide-sensitive tumors, resistance is inevitable, underscoring the need for epigenetic reprogramming strategies. Studies are investigating how epigenetic drugs, such as DNA methyltransferase inhibitors (DNMTis) and histone deacetylase inhibitors (HDACis), can sensitize glioblastoma cells to this compound, irrespective of MGMT promoter methylation status. For instance, the epigenetic reactivation of Tumor Suppressor Candidate 3 (TUSC3) has shown promise in enhancing Temozolomide response. Integrative omics approaches are emphasized to identify patient-specific epigenetic targets and refine therapies, potentially leading to novel combination strategies that pair epigenetic agents with this compound or other treatments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.